molecular formula C20H16ClN3O5S B2476701 5-chloro-N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)benzofuran-2-carboxamide CAS No. 920468-90-2

5-chloro-N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)benzofuran-2-carboxamide

Cat. No.: B2476701
CAS No.: 920468-90-2
M. Wt: 445.87
InChI Key: HOESPTUKTGIQDK-UHFFFAOYSA-N
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Description

5-chloro-N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C20H16ClN3O5S and its molecular weight is 445.87. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization of Novel Compounds

A range of novel compounds integrated with quinoline, pyrazole, and benzofuran moieties, including 5-(benzofuran-2-yl)-N-(3-chloro-4-(2-(p-tolyloxy) substituted quinolin-3-yl)-2-oxoazetidin-1-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives, have been synthesized. These compounds have been characterized through various spectral and elemental analyses, indicating their potential for further exploration in scientific research (Idrees, Bodkhe, Siddiqui, & Kola, 2020).

Antimicrobial and Antitubercular Applications

The antimicrobial properties of novel azetidinone derivatives, including 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide, have been investigated. These compounds have shown promising activity against pathogenic bacteria and Mycobacterium tuberculosis, with some derivatives exhibiting significant in vitro anti-tubercular activity and low cytotoxicity against human cell lines (Nimbalkar et al., 2018).

Anticancer Potential

Compounds like 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety have been synthesized and evaluated for their anticancer properties. These compounds have demonstrated potent cytotoxic activity against several human cancer cell lines, including A549, HeLa, and MCF‐7, with low toxicity in normal cells. Their mechanism of inducing apoptosis and cell cycle arrest has been explored, highlighting their potential as anticancer agents (Ravichandiran et al., 2019).

Fluorescent Molecular Probes

New fluorescent solvatochromic dyes based on 2,5-diphenyloxazoles have been developed for potential use as molecular probes. These compounds exhibit strong solvent-dependent fluorescence, which can be correlated with solvent polarity, making them suitable for studying various biological events and processes due to their long emission wavelength, high fluorescence quantum yields, and large Stokes shift (Diwu et al., 1997).

Properties

IUPAC Name

5-chloro-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O5S/c1-11-12(2)23-29-20(11)24-30(26,27)16-6-4-15(5-7-16)22-19(25)18-10-13-9-14(21)3-8-17(13)28-18/h3-10,24H,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOESPTUKTGIQDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=C(O3)C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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